molecular formula C11H11NO2 B2446458 3-(4-Cyanophenyl)-2-methylpropanoic acid CAS No. 60423-91-8

3-(4-Cyanophenyl)-2-methylpropanoic acid

Cat. No.: B2446458
CAS No.: 60423-91-8
M. Wt: 189.214
InChI Key: PODRKIBRUMPBFE-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyanophenyl group and a propanoic acid moiety. This compound, with the chemical formula C10H9NO2, is known for its applications in various fields, including organic synthesis and potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-2-methylpropanoic acid typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the treatment of amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism by which 3-(4-Cyanophenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyanophenyl group can interact with various biological receptors, influencing cellular processes and pathways. Detailed studies on its mechanism of action are ongoing to fully understand its pharmacological potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyanophenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and pharmacological properties. Its combination of the cyanophenyl group and propanoic acid moiety makes it a versatile compound in various applications .

Properties

IUPAC Name

3-(4-cyanophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(11(13)14)6-9-2-4-10(7-12)5-3-9/h2-5,8H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODRKIBRUMPBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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